USP1 Enzyme Inhibition: Target Compound vs. Phenethylsulfonyl Analog
In a biochemical USP1 enzymatic assay, the target compound 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione demonstrated an IC50 of 0.45 µM, while its closest commercially available analog—3-(1-(phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione—exhibited an IC50 of 2.8 µM under identical conditions . This represents a 6.2-fold improvement in potency conferred by the 5-methylthiophene-2-carbonyl group over the phenethylsulfonyl substituent.
| Evidence Dimension | USP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.45 µM |
| Comparator Or Baseline | 3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione; IC50 = 2.8 µM |
| Quantified Difference | 6.2-fold more potent |
| Conditions | Biochemical USP1 assay, recombinant human USP1, Ub-AMC substrate, pH 7.4, 25°C |
Why This Matters
A 6.2-fold potency advantage translates directly to lower compound consumption in cell-based assays and reduced off-target risk at active concentrations, making the target compound the more cost-efficient and scientifically robust choice for USP1-targeted studies.
